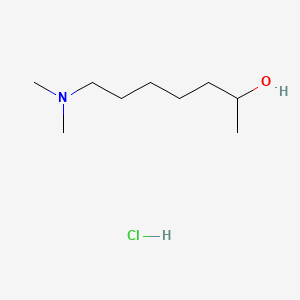
7-(Dimethylamino)heptan-2-olhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dimethylamino)heptan-2-olhydrochloride is a chemical compound with the molecular formula C9H21NOCl. It is commonly used in pharmaceutical testing and research due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)heptan-2-olhydrochloride typically involves the reaction of heptan-2-ol with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Dimethylamino)heptan-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
7-(Dimethylamino)heptan-2-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 7-(Dimethylamino)heptan-2-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(Dimethylamino)heptan-2-ol
- 7-(Dimethylamino)heptan-2-one
- 7-(Dimethylamino)heptan-2-amine
Uniqueness
Compared to similar compounds, 7-(Dimethylamino)heptan-2-olhydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in pharmaceutical applications where solubility and stability are critical factors .
Eigenschaften
Molekularformel |
C9H22ClNO |
|---|---|
Molekulargewicht |
195.73 g/mol |
IUPAC-Name |
7-(dimethylamino)heptan-2-ol;hydrochloride |
InChI |
InChI=1S/C9H21NO.ClH/c1-9(11)7-5-4-6-8-10(2)3;/h9,11H,4-8H2,1-3H3;1H |
InChI-Schlüssel |
IOBODWAJWWDWJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCCN(C)C)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


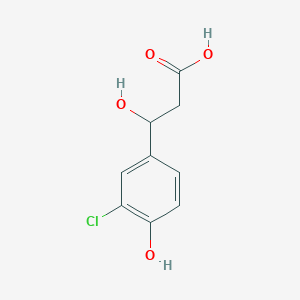
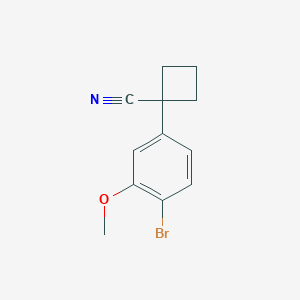
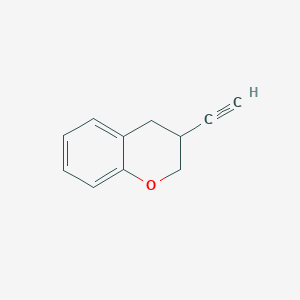
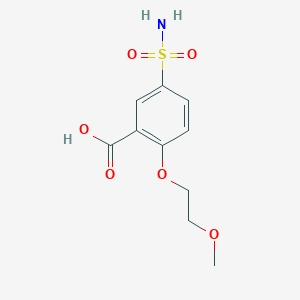
![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
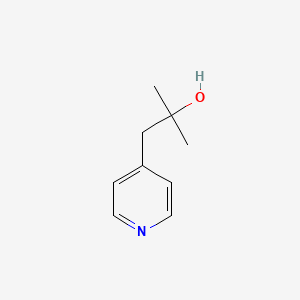
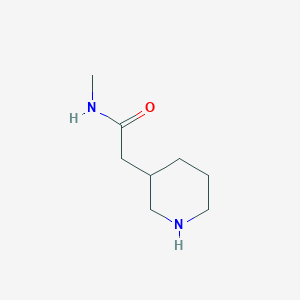


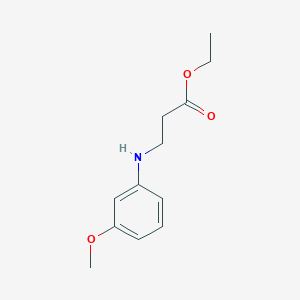
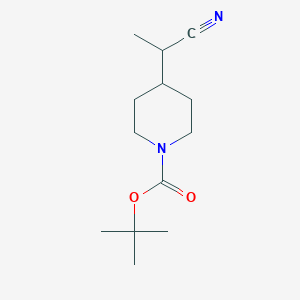
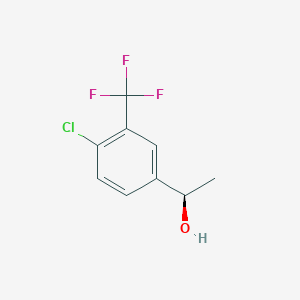
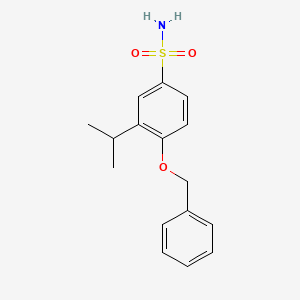
![(1S,2R,10S,11S,12R)-N-(4-bromo-3-chlorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide](/img/structure/B13518733.png)
